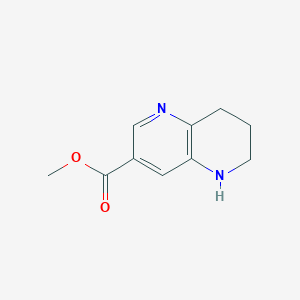

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate” is a chemical compound with the IUPAC name “methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate”. It has a molecular weight of 192.22 . The compound is stored at 4°C and protected from light .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes “this compound”, has been covered in various studies over the last 18 years . These compounds are synthesized using strategies that involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “this compound”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a predicted boiling point of 333.6±42.0 °C and a predicted density of 1.176±0.06 g/cm3 .Scientific Research Applications

Antibacterial Agents

A study by Bouzard et al. (1992) explored fluoronaphthyridines, including derivatives similar to Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, for their potential as antibacterial agents. The research indicated that certain structural modifications of these compounds could significantly enhance their in vitro and in vivo antibacterial activities, making them promising candidates for therapeutic agents (Bouzard et al., 1992).

Antivertigo Agents

Shiozawa et al. (1984) reported on the synthesis of Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives for potential use as antivertigo agents. This research highlights the chemical versatility of naphthyridine derivatives in creating compounds that may possess therapeutic benefits for conditions such as vertigo (Shiozawa et al., 1984).

Tachykinin NK(1) Receptor Antagonists

Natsugari et al. (1999) investigated axially chiral 1,7-naphthyridine-6-carboxamide derivatives, closely related to the methyl naphthyridine compound , for their use as orally active tachykinin NK(1) receptor antagonists. These compounds were found to have significant effects on bladder functions, suggesting potential clinical applications in treating bladder function disorders (Natsugari et al., 1999).

Silver-Catalyzed Tandem Synthesis

Verma et al. (2013) described an efficient silver-catalyzed tandem synthesis method for creating highly functionalized naphthyridines. This method showcases the utility of such compounds in synthetic chemistry, providing a pathway for the development of various naphthyridine-based molecules for research and potential therapeutic applications (Verma et al., 2013).

Spectroscopic and Theoretical Studies

Santo et al. (2003) conducted spectroscopic and theoretical studies on derivatives of naphthyridines, including insights into their solvatochromism, intramolecular hydrogen bonding, and potential zwitterionic species formation. These studies are crucial for understanding the physical and chemical properties of naphthyridine derivatives, which can influence their application in scientific research (Santo et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h5-6,11H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPYUSJLIDLTTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCN2)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile](/img/structure/B2747129.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2747130.png)

![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)

![2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride](/img/structure/B2747139.png)

![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/no-structure.png)